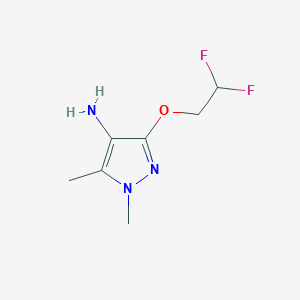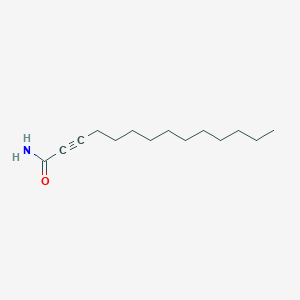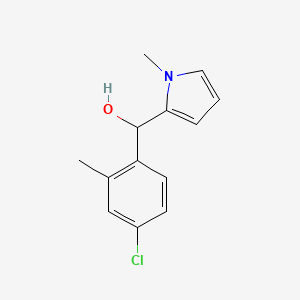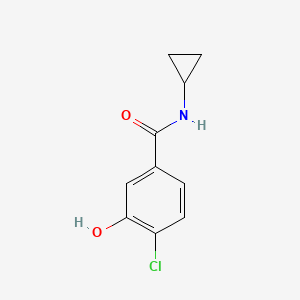
C31H39FN2O3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Ethyl N-[(2R,4aR,5S,6R,7R,8aR)-6-[(1R)-1-(ethenyloxy)ethyl]-5-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-7-methyl-decahydronaphthalen-2-yl]carbamate involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic route typically includes:
Formation of the core structure: This involves the cyclization of appropriate starting materials under controlled conditions.
Introduction of functional groups: Various functional groups are introduced through reactions such as alkylation, acylation, and esterification.
Final assembly: The final compound is assembled through a series of coupling reactions, often using catalysts to facilitate the process.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Ethyl N-[(2R,4aR,5S,6R,7R,8aR)-6-[(1R)-1-(ethenyloxy)ethyl]-5-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-7-methyl-decahydronaphthalen-2-yl]carbamate: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis .
Aplicaciones Científicas De Investigación
Ethyl N-[(2R,4aR,5S,6R,7R,8aR)-6-[(1R)-1-(ethenyloxy)ethyl]-5-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-7-methyl-decahydronaphthalen-2-yl]carbamate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl N-[(2R,4aR,5S,6R,7R,8aR)-6-[(1R)-1-(ethenyloxy)ethyl]-5-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-7-methyl-decahydronaphthalen-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling and function. These interactions can result in various biological effects, depending on the context in which the compound is used .
Comparación Con Compuestos Similares
When compared to other similar compounds, Ethyl N-[(2R,4aR,5S,6R,7R,8aR)-6-[(1R)-1-(ethenyloxy)ethyl]-5-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-7-methyl-decahydronaphthalen-2-yl]carbamate stands out due to its unique structural features and functional properties. Similar compounds include:
- Ethyl N-[(2R,4aR,5S,6R,7R,8aR)-6-[(1R)-1-(ethenyloxy)ethyl]-5-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-7-methyl-decahydronaphthalen-2-yl]carbamate
- Other carbamate derivatives : These compounds share a similar core structure but differ in their functional groups and overall properties .
Propiedades
Fórmula molecular |
C31H39FN2O3 |
|---|---|
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
2-[[(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxy-N-[2-(4-fluorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C31H39FN2O3/c1-4-31(36)17-13-27-25-10-7-22-19-24(11-15-29(22,2)26(25)12-16-30(27,31)3)34-37-20-28(35)33-18-14-21-5-8-23(32)9-6-21/h1,5-6,8-9,19,25-27,36H,7,10-18,20H2,2-3H3,(H,33,35)/t25-,26+,27+,29+,30+,31+/m1/s1 |
Clave InChI |
SXYJPNIYEIALIO-BWYFLFFXSA-N |
SMILES isomérico |
C[C@]12CCC(=NOCC(=O)NCCC3=CC=C(C=C3)F)C=C1CC[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@]5(C#C)O)C |
SMILES canónico |
CC12CCC(=NOCC(=O)NCCC3=CC=C(C=C3)F)C=C1CCC4C2CCC5(C4CCC5(C#C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B12636836.png)
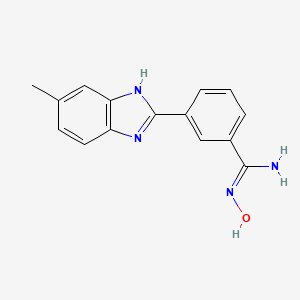
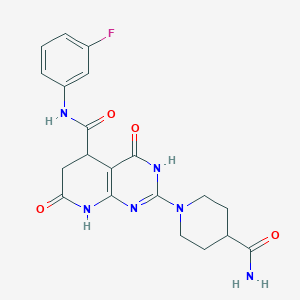
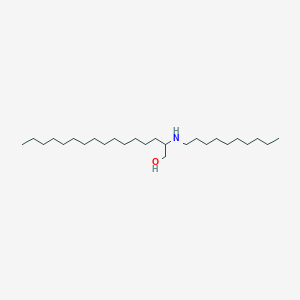
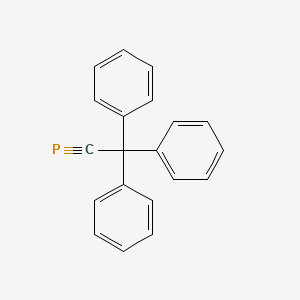
![[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine](/img/structure/B12636862.png)
![N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12636865.png)
